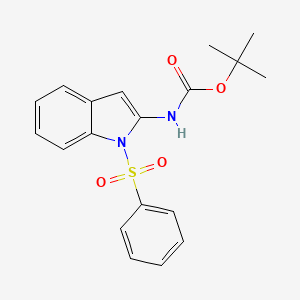

2-(Tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole

Vue d'ensemble

Description

2-(Tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole, or TBOC-PSI, is a heterocyclic compound that has been studied for its potential use in various scientific research applications. TBOC-PSI is a derivative of indole, an aromatic organic compound that is found in many plants and animals. TBOC-PSI has been used in a number of different areas of research, including biochemistry and physiology.

Applications De Recherche Scientifique

Synthesis of Peptide Derivatives

The tert-butoxycarbonyl (Boc) group is widely used in the synthesis of peptide derivatives. It serves as a protective group for amines, allowing for the selective formation of peptide bonds . The Boc group can be introduced into various organic compounds, including indoles, which are common in peptide structures . This application is crucial in the development of new peptides for therapeutic use.

Medicinal Chemistry

In medicinal chemistry, the Boc group is essential for the synthesis of drug candidates. It provides a means to protect amine functionalities during complex chemical syntheses . The phenylsulfonyl moiety, on the other hand, is often used in the design of molecules with potential biological activities, such as enzyme inhibitors.

Agricultural Chemistry

The compound’s applications in agriculture are linked to its role in the synthesis of agrochemicals. The Boc-protected amines can be used to create compounds that may serve as precursors to pesticides or herbicides . The sulfonyl group is also significant in this field, as sulfonyl-containing compounds are known for their herbicidal properties.

Material Science

In material science, the Boc group is utilized in the modification of surfaces and the creation of polymers with specific properties . The introduction of the Boc group can alter the hydrophobicity and reactivity of materials, which is valuable in developing new materials with desired characteristics.

Environmental Science

The Boc group’s role in environmental science is seen in the development of environmentally benign synthesis methods . For example, using glycerol as a solvent for the N-Boc protection of amines represents a green chemistry approach, reducing the environmental impact of chemical processes.

Analytical Chemistry

In analytical chemistry, the Boc group is used in the preparation of standards and reagents . The stability of the Boc group under various conditions makes it suitable for use in analytical methods, such as chromatography, where it can help in the identification and quantification of complex molecules.

Biochemistry

The Boc group is instrumental in biochemistry for studying protein structure and function . It allows for the modification of amino acids and peptides without altering their natural properties, which is essential for understanding biological processes at the molecular level.

Pharmacology

Finally, in pharmacology, the Boc group is used in drug design and synthesis . It enables the creation of prodrugs and the modification of pharmacophores, which can lead to the development of new medications with improved efficacy and reduced side effects.

Mécanisme D'action

Target of Action

The compound “2-(Tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole” contains a tert-butoxycarbonyl group , which is commonly used as a protecting group in synthetic organic chemistry . The specific targets of this compound would depend on the context in which it is used, such as the type of reaction and the other reactants present.

Mode of Action

The tert-butoxycarbonyl group in “2-(Tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole” can be introduced into a variety of organic compounds . The specific mode of action would depend on the reaction conditions and the other reactants present.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of “2-(Tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole”. For example, the introduction of the tert-butoxycarbonyl group into organic compounds has been achieved using flow microreactor systems , which can offer advantages such as improved efficiency and sustainability compared to traditional batch processes .

Propriétés

IUPAC Name |

tert-butyl N-[1-(benzenesulfonyl)indol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-19(2,3)25-18(22)20-17-13-14-9-7-8-12-16(14)21(17)26(23,24)15-10-5-4-6-11-15/h4-13H,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDRYBOXMHGNAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Allyloxy)-5-chlorophenyl]methanol](/img/structure/B1516927.png)

![2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1516928.png)

![2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B1516942.png)